Boc-DL-2-aminoheptanedioic acid
CAS No.: 1027776-55-1
Cat. No.: VC8039913
Molecular Formula: C12H21NO6
Molecular Weight: 275.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1027776-55-1 |
---|---|
Molecular Formula | C12H21NO6 |
Molecular Weight | 275.3 g/mol |
IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanedioic acid |
Standard InChI | InChI=1S/C12H21NO6/c1-12(2,3)19-11(18)13-8(10(16)17)6-4-5-7-9(14)15/h8H,4-7H2,1-3H3,(H,13,18)(H,14,15)(H,16,17) |
Standard InChI Key | KQFQLJOHYATVAV-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC(CCCCC(=O)O)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CCCCC(=O)O)C(=O)O |
Introduction
Chemical Structure and Properties
The molecular formula of Boc-DL-2-aminoheptanedioic acid is C₁₂H₂₁NO₆, with a molecular weight of 275.30 g/mol . The Boc group (tert-butyloxycarbonyl) is attached to the amino group, while the two carboxylic acid groups remain free for further functionalization. Key physicochemical properties include:
Property | Value |
---|---|
IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanedioic acid |
CAS Number | 1027776-55-1 |
Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO) |
Stability | Stable under inert conditions; sensitive to strong acids |
The Boc group’s steric bulk prevents unwanted side reactions during peptide bond formation, while the carboxylic acid groups enable conjugation with amines or alcohols .
Synthesis and Derivatization
Synthetic Routes
Boc-DL-2-aminoheptanedioic acid is synthesized via Boc protection of DL-α-aminopimelic acid (CAS: 627-76-9) using di-tert-butyl dicarbonate. The reaction typically proceeds in aqueous or dimethylformamide (DMF) conditions, achieving yields of ~71% . The Boc group is introduced under mild alkaline conditions, preserving the integrity of the carboxylic acid functionalities.
Key Reactions
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Deprotection: The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid) to yield the free amino acid .
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Peptide Coupling: The carboxylic acid groups react with amines via carbodiimide-mediated coupling (e.g., EDC/HOBt), forming amide bonds essential for peptide synthesis .
Applications in Scientific Research
Peptide and Peptide Nucleic Acid (PNA) Synthesis
Boc-DL-2-aminoheptanedioic acid is employed in solid-phase peptide synthesis (SPPS) to construct complex peptides with controlled stereochemistry. For example, Boc-protected amino acids analogous to this compound have been integrated into peptide nucleic acids (PNAs), hybrid molecules that bind complementary DNA sequences with high affinity . In one study, incorporation of a GFP chromophore-modified amino acid into PNAs resulted in fluorescence modulation upon DNA hybridization, demonstrating its utility in biosensing .
Drug Conjugate Development
The compound’s carboxylic acid groups facilitate conjugation to drug molecules, enabling targeted delivery systems. Acid-labile protecting groups like Boc ensure stability during synthesis, with subsequent deprotection in acidic cellular compartments (e.g., lysosomes) triggering drug release .
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